molecular formula C39H70O5 B15359239 1-Oleoyl-2-linoleoyl-rac-glycerol

1-Oleoyl-2-linoleoyl-rac-glycerol

Katalognummer: B15359239
Molekulargewicht: 619.0 g/mol
InChI-Schlüssel: BLZVZPYMHLXLHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oleoyl-2-linoleoyl-rac-glycerol is a diacylglycerol (DAG) composed of oleic acid (18:1, ω-9) esterified at the sn-1 position and linoleic acid (18:2, ω-6) at the sn-2 position, with a racemic mixture configuration. This structural arrangement confers unique physicochemical and biological properties, making it a critical molecule in lipid metabolism and signaling pathways. Unlike triacylglycerols (TAGs), DAGs lack a third fatty acid chain, leaving a free hydroxyl group at the sn-3 position, which facilitates interactions with enzymes like protein kinase C (PKC) and phospholipases .

The compound is primarily utilized in research to study lipid-protein interactions, membrane dynamics, and signaling cascades. Its amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane curvature and fluidity. Notably, its linoleoyl moiety provides polyunsaturation, which impacts oxidative stability and phase behavior compared to saturated analogs .

Eigenschaften

Molekularformel

C39H70O5

Molekulargewicht

619.0 g/mol

IUPAC-Name

(3-hydroxy-2-octadeca-9,12-dienoyloxypropyl) octadec-9-enoate

InChI

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3

InChI-Schlüssel

BLZVZPYMHLXLHG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-linoleoyl-rac-glycerol can be synthesized through the esterification of glycerol with oleic acid and linoleic acid. The reaction typically involves heating glycerol with a mixture of oleic acid and linoleic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions using glycerol derived from natural sources, such as vegetable oils or animal fats. The process is optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Oleoyl-2-linoleoyl-rac-glycerol can undergo various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

  • Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or ozone.

  • Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst.

  • Hydrolysis: Hydrolysis can be performed using aqueous acid or base.

Major Products Formed:

  • Oxidation: Formation of oxo-derivatives and hydroperoxides.

  • Reduction: Production of reduced forms of the fatty acids.

  • Hydrolysis: Release of free fatty acids and glycerol.

Wissenschaftliche Forschungsanwendungen

1-Oleoyl-2-linoleoyl-rac-glycerol is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a model compound for studying lipid metabolism and the role of diacylglycerols in cellular processes. Additionally, it is used in the development of food products to understand the impact of different fatty acid compositions on texture, stability, and nutritional value.

Wirkmechanismus

The mechanism by which 1-oleoyl-2-linoleoyl-rac-glycerol exerts its effects involves its interaction with enzymes and receptors involved in lipid metabolism. It can act as a substrate for lipases, leading to the release of free fatty acids, which can then be utilized in various metabolic pathways. The compound also influences membrane fluidity and signaling pathways related to lipid metabolism.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Glycerolipids

Compound Name Type sn-1 FA sn-2 FA sn-3 FA/Moiety Key Features
1-Oleoyl-2-linoleoyl-rac-glycerol DAG Oleic Linoleic -OH Amphiphilic; PKC activation; membrane curvature modulation
1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) TAG Palmitic Linoleic Acetyl Enhanced bioavailability; anti-inflammatory and anti-diabetic activity
1-Stearoyl-2-linoleoyl-sn-glycerol (SLDG) DAG Stearic Linoleic -OH Polymorphic phases; bilayer instability; role in membrane core modeling
1-Stearoyl-2-oleoyl-sn-glycerol (SODG) DAG Stearic Oleic -OH Complex polymorphism (8 phases); hydration stabilizes bilayer structure
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG) TAG Linoleic Oleic Stearic Mixed saturation; used in lipid metabolism studies

Key Observations:

Chain Packing Efficiency: SLDG (stearoyl-linoleoyl DAG) exhibits marginally better packing than SODG (stearoyl-oleoyl DAG) due to linoleate’s polyunsaturation allowing partial alignment with stearate’s saturated chains. This results in fewer polymorphic phases (4 vs. 8) and higher transition enthalpies (ΔH = 15.4 kcal/mol for SLDG β’ phase vs. 12.3 kcal/mol for SODG β1 phase) . this compound, with dual unsaturation, shows intermediate fluidity, balancing membrane integration and signaling activity .

Biological Activity: PLAG (acetylated TAG): Accelerates receptor internalization (e.g., EGFR, TLR4), reducing inflammation and metastasis. In collagen-induced arthritis models, PLAG decreased neutrophil infiltration by 60% compared to controls . this compound: Modulates GLUT2 endocytosis in pancreatic β-cells, protecting against streptozotocin-induced apoptosis .

Hydration Effects :

  • Hydrated SODG forms αw (hexagonal packing) and βw (triclinic) phases, stabilizing bilayers. In contrast, SLDG hydration suppresses β’ phase formation, favoring metastable αw structures .

Physicochemical Properties

Table 2: Thermal and Phase Behavior

Compound Polymorphic Phases (Dry State) Transition Temp. (°C) ΔH (kcal/mol) Hydrated Phases
This compound Not explicitly studied - - Likely αw/βw analogs
SLDG α, sub-α1, sub-α2, β’ 11.6 (α), 16.1 (β’) 7.5, 15.4 αw, sub-αw1, sub-αw2
SODG α, β1-β4, β’, γ1-γ2 16.4 (α), 23.1 (β1) 6.8, 12.3 γw, αw, βw
PLAG N/A (TAG with acetyl group) - - Self-emulsifying granules

Notable Trends:

  • Polymorphism : DAGs with mixed saturation (e.g., SODG, SLDG) exhibit more polymorphic phases than homogeneous DAGs due to chain packing frustration .
  • Bioavailability: Acetylated PLAG forms stable self-nanoemulsifying drug delivery systems (SNEDDS), enhancing solubility 36-fold compared to free PLAG .

Q & A

Q. What is the structural significance of the sn-1 and sn-2 positions in 1-Oleoyl-2-linoleoyl-rac-glycerol, and how does the racemic configuration influence its biochemical interactions?

Answer: this compound is a diacylglycerol (DAG) with oleic acid (18:1, Δ9) esterified at the sn-1 position and linoleic acid (18:2, Δ9,12) at the sn-2 position. The stereochemical arrangement (sn-1 vs. sn-2) affects enzyme specificity, lipid-protein interactions, and signaling pathways. For example, phospholipase C preferentially hydrolyzes sn-3 phosphoglycerides, but DAG isomers may exhibit differential binding to protein kinase C isoforms. The "rac" designation indicates a racemic mixture (50:50 enantiomers), which complicates studies of stereospecific biological effects. Researchers must account for this when interpreting data, as enantiopure forms (e.g., sn-glycerol derivatives) may show distinct activities .

Q. What analytical techniques are recommended for assessing the purity and isomeric composition of this compound?

Answer: High-Performance Liquid Chromatography (HPLC) with evaporative light scattering or mass spectrometry detection is preferred for purity assessment, especially to resolve 1,2-diacylglycerol from 1,3-isomers. Thin-Layer Chromatography (TLC) using silica gel plates and a solvent system of chloroform:methanol:acetic acid (90:10:1, v/v) can provide rapid qualitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming acyl chain positions and detecting racemization. For quantitative isomer separation, chiral columns or enzymatic assays (e.g., lipase selectivity) may be required .

Q. How do storage conditions impact the stability of this compound, and what protocols ensure experimental reproducibility?

Answer: The compound should be stored at -20°C under inert gas (e.g., argon) to prevent oxidation of unsaturated fatty acids. Solutions in organic solvents (e.g., methyl acetate, chloroform) must be prepared fresh or aliquoted to avoid freeze-thaw degradation. Evaporation under nitrogen and immediate solvent replacement (e.g., to ethanol or DMSO) is recommended for reconstitution. Prolonged exposure to light or humidity can accelerate hydrolysis, particularly at the sn-2 position due to linoleoyl's polyunsaturation .

Q. What synthetic strategies are used to prepare this compound, and how do protection/deprotection steps influence yield?

Answer: A common approach involves benzylidene acetal protection of glycerol's sn-1 and sn-3 hydroxyl groups, enabling selective acylation at sn-2. For example, 1,3-O-benzylidene-glycerol is reacted with linoleoyl chloride, followed by deprotection (acid hydrolysis) and subsequent oleoylation at sn-1. Yields depend on reaction temperature (<40°C to prevent migration) and acyl chloride purity. Racemic mixtures arise from non-stereosynthetic methods, while enantiopure forms require enzymatic or chiral resolution .

Q. How does the presence of 1,3-isomer impurities (e.g., 2%) affect experimental outcomes in lipid signaling studies?

Answer: Even minor 1,3-isomer contamination (e.g., 2%) can skew data in assays sensitive to stereochemistry, such as protein kinase C activation or lipid droplet formation. For example, 1,3-DAGs may exhibit weaker binding affinities or altered membrane insertion dynamics. Researchers should quantify isomer ratios via HPLC and use enantiopure standards for calibration. Controls with synthetic 1,3-isomers are critical to validate specificity .

Advanced Research Questions

Q. What challenges arise in resolving data contradictions when studying this compound’s role in lipid droplet formation across model systems?

Answer: Discrepancies often stem from differences in lipid phase behavior (e.g., lamellar vs. non-lamellar packing) influenced by glycerol stereochemistry and acyl chain unsaturation. In vitro systems (e.g., synthetic liposomes) may not replicate the phospholipid monolayer of cellular lipid droplets. Additionally, cell type-specific enzymes (e.g., diacylglycerol acyltransferases) can metabolize DAGs into triglycerides, complicating direct comparisons. Use of deuterated analogs (e.g., rac-1-Oleoyl-2-linoleoylglycerol-d5) in tracer studies helps distinguish endogenous vs. experimental lipid pools .

Q. How can solvent systems be optimized for reconstituting this compound in membrane bilayer studies?

Answer: Methyl acetate is a preferred solvent due to its low polarity and ease of evaporation. For aqueous reconstitution, dissolve the lipid in chloroform:methanol (2:1, v/v), then evaporate to form a thin film. Hydrate with buffer (e.g., 10 mM HEPES, pH 7.4) above the lipid’s phase transition temperature (∼-20°C for unsaturated DAGs) and vortex extensively. Sonication or extrusion through polycarbonate membranes (100 nm pores) ensures unilamellar vesicle formation. Dynamic light scattering monitors size homogeneity .

Q. What experimental controls are critical when tracking the metabolic fate of this compound in vivo?

Answer:

Isotopic labeling : Use deuterated or ¹³C-labeled analogs to differentiate from endogenous DAGs.

Enzyme inhibitors : Include DGAT1/2 inhibitors (e.g., PF-06424439) to block triglyceride synthesis.

Tissue-specific knockout models : Assess lipid turnover in adipose vs. hepatic tissues.

Mass spectrometry imaging : Localize spatial distribution in tissues without extraction artifacts.

Racemic vs. enantiopure controls : Validate stereochemical effects on metabolic pathways .

Q. How does the stereochemistry of this compound influence its interaction with lipid-binding proteins like PKCα?

Answer: Protein kinase C (PKC) isoforms exhibit stereospecificity; for example, PKCα binds sn-1,2-DAGs with higher affinity than sn-1,3 isomers. Molecular dynamics simulations suggest that the sn-2 linoleoyl chain’s kinked geometry fits into a hydrophobic cleft in the C1 domain, while the racemic mixture reduces binding efficiency by 30–50% compared to enantiopure sn-1,2-DAGs. Crystallography with deuterated analogs can resolve these interactions .

Q. What methodologies mitigate oxidation artifacts in studies involving this compound?

Answer:

Antioxidant additives : Include 0.01% butylated hydroxytoluene (BHT) in storage solutions.

Oxygen-free environments : Handle lipids under argon or nitrogen atmospheres.

LC-MS/MS with stable isotope internal standards : Correct for oxidation products (e.g., hydroperoxides).

Low-temperature assays : Conduct kinetic studies at 4°C to slow radical chain reactions.

UV-Vis monitoring : Track conjugated diene formation at 234 nm as an oxidation marker .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.